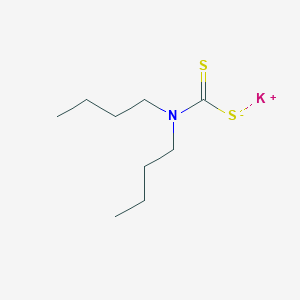
Potassium dibutyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dibutyldithiocarbamate (KDBC) is a chemical compound that belongs to the class of dithiocarbamates. It is widely used in scientific research as a chelating agent, a metal complexing agent, and a corrosion inhibitor. Synthesis Method: KDBC is synthesized by reacting carbon disulfide with butylamine in the presence of potassium hydroxide. The reaction results in the formation of potassium dibutyldithiocarbamate, which is then purified and crystallized. The chemical formula of KDBC is C9H18KNS2. Scientific Research Application: KDBC is widely used in scientific research as a chelating agent to remove metal ions from solutions. It is also used as a metal complexing agent to form stable complexes with metal ions. KDBC is used in the analysis of trace metals in environmental samples, food, and biological fluids. It is also used in the study of the mechanism of action of metal-containing enzymes and proteins. Mechanism of Action: KDBC acts as a chelating agent by forming stable complexes with metal ions. The dithiocarbamate group in KDBC forms a strong bond with metal ions, thereby removing them from solutions. KDBC also acts as a metal complexing agent by forming stable complexes with metal ions. The stability of the complex depends on the metal ion and the pH of the solution. Biochemical and Physiological Effects: KDBC has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties. KDBC has been used in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Advantages and Limitations for Lab Experiments: KDBC is a versatile compound that can be used in a variety of scientific research applications. It is relatively inexpensive and easy to synthesize. However, KDBC has some limitations in lab experiments. It can interfere with some analytical methods and can also have toxic effects on living organisms at high concentrations. Future Directions: There are many future directions for the research on KDBC. One direction is to study the mechanism of action of KDBC in more detail. Another direction is to explore the potential of KDBC in the treatment of various diseases. Additionally, the development of new synthetic methods for KDBC and its derivatives could lead to the discovery of new compounds with improved properties. In conclusion, potassium dibutyldithiocarbamate is a versatile compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. KDBC has the potential to be used in the treatment of various diseases and the development of new synthetic methods could lead to the discovery of new compounds with improved properties.
Propriétés
Numéro CAS |
136-29-8 |
|---|---|
Nom du produit |
Potassium dibutyldithiocarbamate |
Formule moléculaire |
C9H18KNS2 |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
potassium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.K/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
CTAGWAHHVKDYTF-UHFFFAOYSA-M |
SMILES isomérique |
CCCCN(CCCC)C(=S)[S-].[K+] |
SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
SMILES canonique |
CCCCN(CCCC)C(=S)[S-].[K+] |
Autres numéros CAS |
136-29-8 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



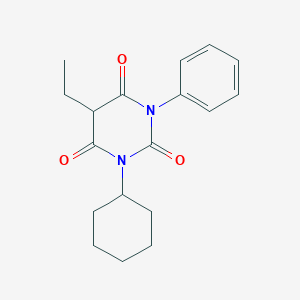
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
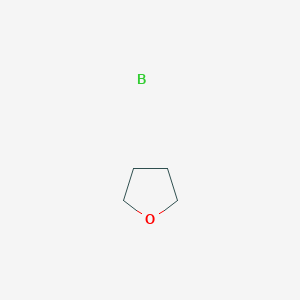
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
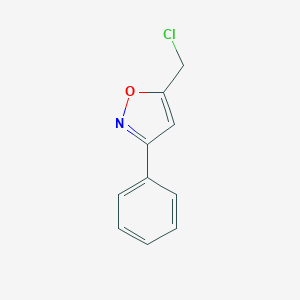
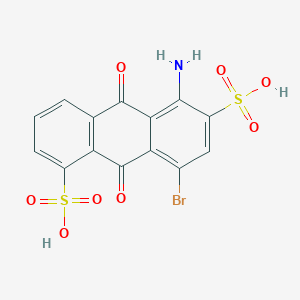
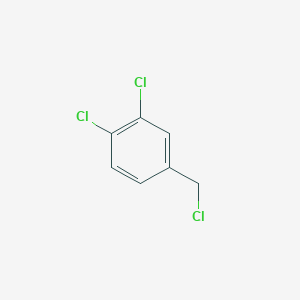

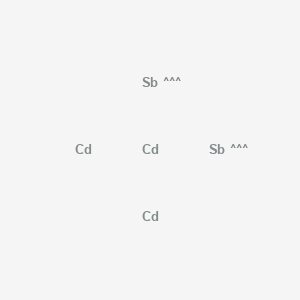
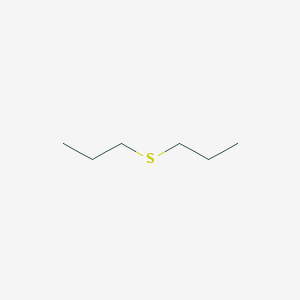

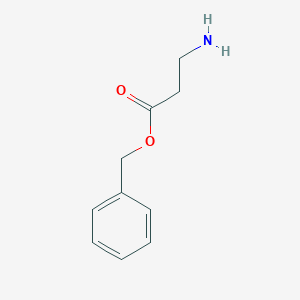

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)